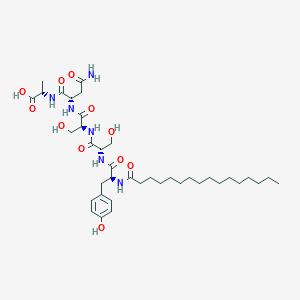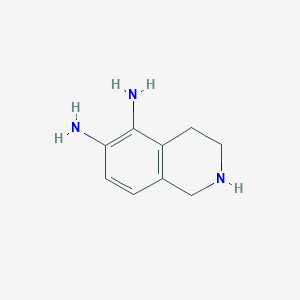
1,2,3,4-Tetrahydroisoquinoline-5,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-tetrahydroisoquinoline-5,6-diamine, also known as THIQ, is a naturally occurring compound found in various plants and animals. THIQ has gained significant attention in the scientific community due to its potential therapeutic applications in treating various neurological disorders.
Mecanismo De Acción
1,2,3,4-Tetrahydroisoquinoline-5,6-diamine acts as a dopamine receptor agonist, which means that it binds to dopamine receptors and activates them. This activation leads to an increase in dopamine release, which may help alleviate symptoms of Parkinson's disease. 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has also been shown to inhibit the formation of beta-amyloid plaques by binding to beta-secretase, an enzyme that is involved in the formation of beta-amyloid. Additionally, 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has been shown to reduce drug-seeking behavior by modulating the activity of various neurotransmitters, including dopamine, glutamate, and GABA.
Efectos Bioquímicos Y Fisiológicos
1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has been shown to have various biochemical and physiological effects, including an increase in dopamine release, inhibition of beta-secretase activity, and modulation of neurotransmitter activity. 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has also been shown to have antioxidant and anti-inflammatory properties, which may help protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has several advantages for lab experiments, including its availability, stability, and ease of synthesis. However, 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine also has some limitations, including its potential toxicity and lack of selectivity for specific dopamine receptor subtypes.
Direcciones Futuras
There are several future directions for 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine research, including the development of more selective dopamine receptor agonists, the investigation of 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine's potential therapeutic applications in other neurological disorders, and the exploration of 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine's mechanism of action at the molecular level. Additionally, further studies are needed to determine the potential toxicity of 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine and its long-term effects on the brain.
Métodos De Síntesis
1,2,3,4-Tetrahydroisoquinoline-5,6-diamine can be synthesized using various methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine. The Bischler-Napieralski reaction involves the cyclization of an amine with a ketone or aldehyde in the presence of a Lewis acid catalyst to form 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has been extensively studied for its potential therapeutic applications in treating various neurological disorders, including Parkinson's disease, Alzheimer's disease, and addiction. 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has been shown to act as a dopamine receptor agonist, which may help alleviate symptoms of Parkinson's disease. 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has also been shown to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. Additionally, 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
Número CAS |
156694-28-9 |
|---|---|
Nombre del producto |
1,2,3,4-Tetrahydroisoquinoline-5,6-diamine |
Fórmula molecular |
C9H13N3 |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydroisoquinoline-5,6-diamine |
InChI |
InChI=1S/C9H13N3/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-2,12H,3-5,10-11H2 |
Clave InChI |
KBNZSWSGYJAKOD-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1C(=C(C=C2)N)N |
SMILES canónico |
C1CNCC2=C1C(=C(C=C2)N)N |
Sinónimos |
5,6-Isoquinolinediamine, 1,2,3,4-tetrahydro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



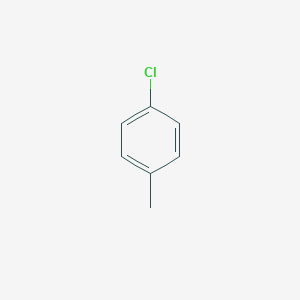
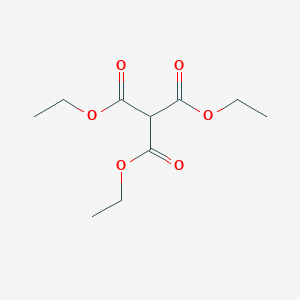
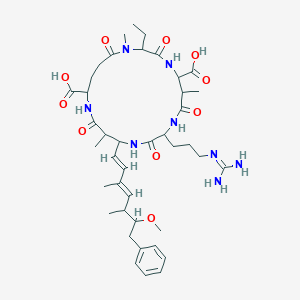



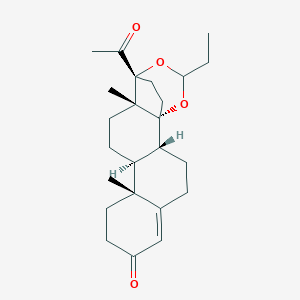
![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)
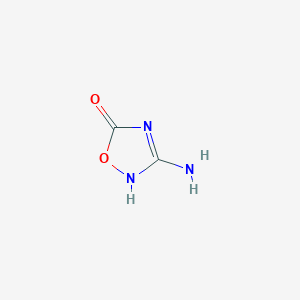
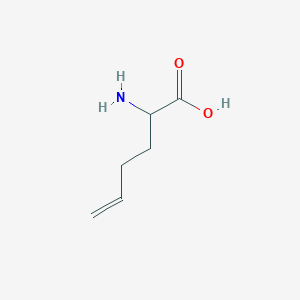
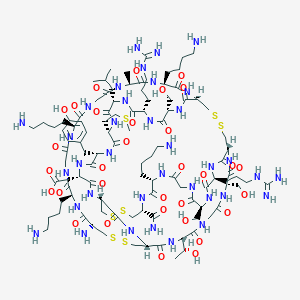
![(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid](/img/structure/B122064.png)

